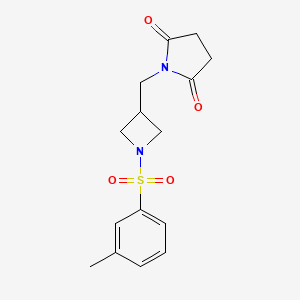

![molecular formula C18H27ClN2O2 B2764303 [4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride CAS No. 2445794-46-5](/img/structure/B2764303.png)

[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

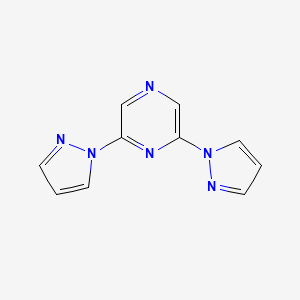

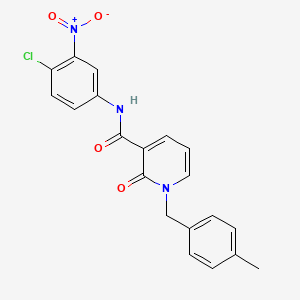

“[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride” is a chemical compound with the molecular formula C18H27ClN2O2. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a cyclopropyl group, a methoxyphenyl group, and an aminoethyl group attached to the piperidine ring.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Humans

- The study on BMS-690514 , an oral selective inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, reveals insights into the metabolism and disposition of such complex molecules in humans. BMS-690514 is extensively metabolized, showcasing the human body's capability to process and eliminate pharmaceutical compounds through multiple metabolic pathways, with significant excretion via bile and urine (L. Christopher et al., 2010).

Pharmacological Investigations

- Research on SB-649868 , an orexin receptor antagonist aimed at treating insomnia, highlights the pharmacokinetic behavior of novel therapeutic agents. The study indicates extensive metabolism and the importance of selecting appropriate animal models to predict human metabolic pathways (C. Renzulli et al., 2011).

Toxicological and Analytical Characterization

- The toxicological investigation into 3-MeO-PCP , a psychoactive substance, underscores the critical need for advanced analytical techniques to identify and quantify novel psychoactive substances in biological samples. Such research is vital for understanding the pharmacological effects and potential risks associated with new drugs (E. Bertol et al., 2017).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . More research could also be conducted to understand its synthesis, chemical reactions, and mechanism of action in more detail.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which en300-26676501 is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals

Mode of Action

It is known that n-nitrosamines, which could potentially form as impurities in the process of chemical drug production, can be oxidized by cytochrome p450 leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases

Biochemical Pathways

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They play a significant part in the pharmaceutical industry . More research is needed to elucidate the specific biochemical pathways affected by EN300-26676501.

Pharmacokinetics

It is known that n-nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts

Result of Action

It is known that n-nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases

Action Environment

It is known that n-nitrosamines can form as impurities in the process of chemical drug production

Eigenschaften

IUPAC Name |

[4-(1-aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c1-12(19)13-7-9-20(10-8-13)18(21)15-5-6-17(22-2)16(11-15)14-3-4-14;/h5-6,11-14H,3-4,7-10,19H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBOVQAKSKPJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C3CC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)

![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)